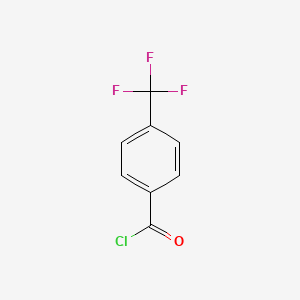

4-(Trifluoromethyl)benzoyl chloride

Beschreibung

Significance of Fluorinated Organic Compounds in Contemporary Chemistry Research

The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a pivotal strategy in modern chemical research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. nih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a parent compound. mdpi.comtcichemicals.com

The trifluoromethyl (-CF3) group is a key functional group in the development of bioactive compounds and advanced materials. tcichemicals.com Its significance stems from a combination of unique electronic and steric properties that can dramatically influence a molecule's characteristics. nih.gov

Electronic Effects : The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect (-I) is a result of the high electronegativity of the three fluorine atoms, which pull electron density away from the attached carbon atom and, consequently, from the rest of the molecule. vaia.com This electron-withdrawing nature can significantly impact the reactivity of adjacent functional groups, for instance, by increasing the acidity of nearby protons or enhancing the electrophilicity of a carbonyl carbon. nih.govvaia.com When attached to an aromatic ring, the trifluoromethyl group acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions. vaia.comwikipedia.org

Lipophilicity : The trifluoromethyl group generally increases the lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) of a molecule, a property often quantified by the partition coefficient (log P). mdpi.comnih.gov Enhanced lipophilicity can improve a molecule's ability to cross biological membranes, which is a critical factor in drug design. mdpi.com However, the extent of this enhancement can be influenced by the group's position within the molecule. nih.govbohrium.com While polyfluoroalkylation typically increases lipophilicity, strategic placement or modification of the fluorinated motif can be used to fine-tune this property. nih.govacs.org

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com In drug development, this enhanced metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profiles. This resistance to oxidation is a key advantage over a methyl group, which can be susceptible to metabolic breakdown. wikipedia.org

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a methyl group or a chlorine atom. wikipedia.org This means it can replace these groups in a molecule without significantly altering its shape, but it can introduce beneficial changes in electronic properties and metabolic stability. wikipedia.org

The strategic incorporation of trifluoromethyl groups is a well-established method for optimizing the properties of molecules for a wide range of applications. bohrium.com

Benzoyl chloride and its derivatives are a class of acyl chlorides that serve as highly valuable reagents in synthetic organic chemistry. wikipedia.org Their utility stems from the high reactivity of the acyl chloride functional group, which makes them excellent precursors for the synthesis of a wide array of other compounds. alevels.aichemeurope.com

The core reactivity of benzoyl chlorides lies in nucleophilic acyl substitution reactions. taylorandfrancis.compearson.com The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. chemeurope.com This makes it susceptible to attack by a variety of nucleophiles. The chloride ion is an excellent leaving group, facilitating the substitution. chemeurope.com

Common transformations involving benzoyl chloride derivatives include:

Esterification : Reaction with alcohols to form esters. wikipedia.orgbyjus.com

Amidation : Reaction with amines to form amides. wikipedia.org

Friedel-Crafts Acylation : Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form benzophenones and related ketones. wikipedia.orgbyjus.com

Anhydride Formation : Reaction with a carboxylate salt to produce an acid anhydride. wikipedia.orgfiveable.me

Hydrolysis : Reaction with water to yield the corresponding benzoic acid. wikipedia.orgbyjus.com

The versatility of benzoyl chloride derivatives makes them indispensable intermediates in the synthesis of pharmaceuticals, dyes, perfumes, and polymers. wikipedia.org Substituted benzoyl chlorides, such as 4-nitrobenzoyl chloride and 4-chlorobenzoyl chloride, are also important precursors for various industrial applications. wikipedia.org

Historical Context of 4-(Trifluoromethyl)benzoyl Chloride Research

The synthesis of trifluoromethyl-substituted aromatic compounds gained significant attention as the unique properties of the trifluoromethyl group became more appreciated in the mid-20th century. wikipedia.org Early methods for producing trifluoromethylbenzoyl chlorides often involved multi-step processes starting from relatively expensive materials. One known route was the reaction of trifluoromethylbenzoic acid with thionyl chloride. google.com

A significant development in the synthesis of this compound was the direct fluorination of the corresponding trichloromethylbenzoyl chloride. A patented process describes the preparation of trifluoromethylbenzoyl chlorides by reacting trichloromethylbenzoyl chlorides with hydrogen fluoride (B91410) in the presence of a halogen transfer catalyst. google.com For instance, 4-trichloromethylbenzoyl chloride could be converted to 4-(trifluoromethyl)benzoyl fluoride and 4-fluoromethylbenzoyl chloride. google.com

The compound itself, also known as α,α,α-trifluoro-p-toluoyl chloride, is recognized as a key building block in organic synthesis, particularly for introducing the 4-(trifluoromethyl)benzoyl moiety into a target molecule. tcichemicals.comscbt.com Its utility is primarily as an intermediate in the production of various chemical products, including dyestuffs and agricultural chemicals. google.com

Scope and Research Objectives

The primary research objective concerning this compound is its application as a synthetic intermediate. google.comscbt.com Due to its reactive acyl chloride group and the presence of the trifluoromethyl substituent, it is a valuable reagent for creating more complex molecules with specific desired properties.

Key research areas and objectives include:

Synthesis of Bioactive Molecules : A major focus is the use of this compound in the synthesis of novel pharmaceutical and agrochemical compounds. The 4-(trifluoromethyl)phenyl group is a common motif in many active substances, and this reagent provides a direct way to incorporate it.

Development of New Materials : In materials science, this compound can be used to synthesize polymers and liquid crystals with enhanced thermal stability and other desirable properties conferred by the trifluoromethyl group. tcichemicals.com

Exploration of Reaction Methodologies : Ongoing research explores new and more efficient ways to utilize this compound in various chemical transformations. This includes developing novel catalytic systems and reaction conditions to improve yields and selectivity. For example, it can be used in derivatization to aid in the quantification of polar metabolites. nih.gov

The overarching goal is to leverage the unique combination of the reactive acyl chloride and the property-enhancing trifluoromethyl group to design and synthesize new functional molecules for a wide range of scientific and industrial applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZYBOLWRXENKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059817 | |

| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-15-7 | |

| Record name | 4-(Trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)benzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation Techniques for 4 Trifluoromethyl Benzoyl Chloride

Established Synthetic Routes for 4-(Trifluoromethyl)benzoyl Chloride

The most common and well-established methods for preparing this compound involve the direct chlorination of 4-(trifluoromethyl)benzoic acid using various chlorinating agents.

The reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) is a widely utilized and effective method for the synthesis of this compound. researchgate.net This reaction proceeds by the nucleophilic attack of the carboxylic acid on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then decomposes to the final acid chloride, with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion. oakwoodchemical.com

The reaction is typically carried out in an inert solvent, and often a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction rate. chemicalbook.com The use of excess thionyl chloride is common to ensure complete conversion of the carboxylic acid. After the reaction is complete, the excess thionyl chloride is typically removed by distillation, often under reduced pressure, to yield the crude this compound, which can be further purified if necessary. humanjournals.com

Table 1: Reaction Conditions for the Synthesis of this compound with Thionyl Chloride

| Reactant | Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

| 4-(Trifluoromethyl)benzoic acid | Thionyl chloride | N,N-Dimethylformamide (DMF) | Not specified | 90°C | 99.3% (for a similar methyl benzoyl chloride synthesis) | chemicalbook.com |

Phosphorus pentachloride (PCl₅) is another potent chlorinating agent for the conversion of carboxylic acids to their corresponding acid chlorides. researchgate.net The mechanism involves the attack of the carboxylic acid on the phosphorus atom, leading to the formation of an intermediate that subsequently collapses to the acid chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. unipi.it

However, research indicates that the electronic nature of the substituent on the benzoic acid ring significantly influences the reaction's efficacy when using phosphorus chlorides. Specifically, for electron-deficient benzoic acids such as 4-(trifluoromethyl)benzoic acid, the reaction with phosphorus trichloride (B1173362) (PCl₃) results in only a trace amount of the desired product. researchgate.net While PCl₅ is a stronger chlorinating agent, the electron-withdrawing trifluoromethyl group can still impede the reaction compared to electron-rich benzoic acids. researchgate.net

Table 2: Research Findings on the Chlorination of Substituted Benzoic Acids

| Reactant | Reagent | Observation | Reference |

| 4-(Trifluoromethyl)benzoic acid | PCl₃ | Only a trace amount of product formed. | researchgate.net |

| 4-Fluorobenzoic acid | PCl₃ | Low yield (21%) compared to benzoic acid. | researchgate.net |

| 4-Methoxybenzoic acid | PCl₃ | Higher yield (78%) compared to benzoic acid. | researchgate.net |

Fluorination of Trichloromethyl-Substituted Benzoyl Chlorides

An alternative approach to the synthesis of this compound involves the transformation of a pre-existing benzoyl chloride derivative, specifically 4-(trichloromethyl)benzoyl chloride.

Halogen exchange (HALEX) reactions provide a pathway to introduce fluorine atoms into a molecule by replacing other halogens, typically chlorine. In this context, 4-(trichloromethyl)benzoyl chloride can be converted to this compound through fluorination. This method is advantageous as it utilizes a different starting material and reaction strategy compared to the direct chlorination of the corresponding benzoic acid. The synthesis of the starting material, 4-(trichloromethyl)benzoyl chloride, is a key preliminary step in this route. chemicalbook.comnih.gov

The fluorination of 4-(trichloromethyl)benzoyl chloride can be facilitated by the use of catalysts. Antimony pentachloride (SbCl₅) is a known catalyst for such halogen exchange reactions. In this process, a fluorinating agent, such as hydrogen fluoride (B91410) (HF), reacts with the trichloromethyl group in the presence of the catalyst. The catalyst assists in the transfer of fluoride ions and the removal of chloride ions, effectively converting the -CCl₃ group to a -CF₃ group. researchgate.net This catalytic approach can offer improved reaction rates and efficiencies compared to non-catalytic methods.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes. For the synthesis of acid chlorides, this includes exploring alternatives to hazardous reagents like thionyl chloride and phosphorus pentachloride, and minimizing the use of toxic solvents.

Solvent-Free Reactions and Microwave-Assisted Synthesis

In the pursuit of greener chemical processes, significant attention has been given to minimizing or eliminating the use of volatile and often toxic organic solvents. Two prominent approaches in this area are solvent-free mechanochemistry and microwave-assisted synthesis.

Mechanochemistry , or ball-milling, represents a paradigm shift from traditional solution-based chemistry. beilstein-journals.org In this method, mechanical force is used to induce chemical reactions between solid-state reactants, often with little to no solvent required. beilstein-journals.orgresearchgate.net This approach offers several advantages:

Reduced Solvent Waste : It directly addresses the environmental impact of solvent use, which is a major concern in large-scale chemical production. youtube.com

Overcoming Solubility Issues : Reactants that are not soluble in a common solvent can be reacted directly in the solid state. youtube.com

Novel Reactivity : The unique energetic environment within a ball mill can sometimes lead to the formation of products that are inaccessible through conventional solution-based methods. youtube.com

While specific examples of the mechanochemical synthesis of this compound are not widespread in the literature, the principles have been successfully applied to a range of organic transformations, suggesting its potential applicability. researchgate.net

Microwave-assisted synthesis is another advanced technique that aligns with the principles of green chemistry. This method utilizes microwave irradiation to heat reaction mixtures directly and efficiently. chemicalbook.com Compared to conventional heating, which relies on external heat sources and convection, microwave heating offers rapid temperature elevation and can significantly accelerate reaction rates. researchgate.netsigmaaldrich.com This often leads to higher product yields in substantially shorter reaction times and can reduce the formation of side products. sigmaaldrich.com The synthesis of various heterocyclic compounds, for instance, has demonstrated the distinct advantages of microwave irradiation over conventional heating, including catalyst-free conditions and one-pot reaction capabilities. chemicalbook.comresearchgate.net

| Methodology | Key Principle | Primary Advantages | Relevance to Green Chemistry |

|---|---|---|---|

| Mechanochemistry (Ball-Milling) | Inducing reactions via mechanical force | Solvent-free or minimal solvent use; overcomes solubility issues; potential for novel reactivity. researchgate.netyoutube.com | High; drastically reduces solvent waste. youtube.com |

| Microwave-Assisted Synthesis | Rapid and direct heating with microwave irradiation | Reduced reaction times; improved yields; fewer side products. sigmaaldrich.com | High; improves energy efficiency and process speed. chemicalbook.com |

Atom Economy and Waste Minimization Strategies

A core principle of green chemistry is atom economy , which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemrxiv.orgprimescholars.com A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of waste byproducts. nih.gov

The most common laboratory and industrial synthesis of this compound involves the reaction of 4-(trifluoromethyl)benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). youtube.comgoogle.com While effective, this is a substitution reaction with inherently imperfect atom economy.

The atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

For the synthesis using thionyl chloride:

Reaction: CF₃C₆H₄COOH + SOCl₂ → CF₃C₆H₄COCl + SO₂ + HCl

The calculation is detailed in the table below.

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 sigmaaldrich.com | Reactant |

| Thionyl chloride | SOCl₂ | 118.97 | Reactant |

| Total Mass of Reactants | - | 309.09 | - |

| This compound | C₈H₄ClF₃O | 208.56 sigmaaldrich.com | Desired Product |

| Sulfur dioxide | SO₂ | 64.07 | Byproduct |

| Hydrogen chloride | HCl | 36.46 | Byproduct |

| Atom Economy Calculation | (208.56 / 309.09) x 100 = 67.47% |

This calculation shows that only 67.47% of the mass of the reactants is converted into the desired product. The remaining 32.53% is composed of the byproducts sulfur dioxide and hydrogen chloride. Although these gaseous byproducts can be easily removed from the reaction mixture, they constitute significant waste. youtube.com Waste minimization strategies in industrial settings focus on recycling residues and recovering byproducts to reduce environmental impact and improve cost-effectiveness. patsnap.com

Industrial-Scale Manufacturing Considerations and Optimization

On an industrial scale, the synthesis of this compound is optimized for cost, safety, yield, and throughput. While chlorination of the corresponding carboxylic acid is a common route, alternative patented processes exist.

One such industrial method involves the reaction of 4-trichloromethylbenzoyl chloride with hydrogen fluoride (HF) in the presence of a halogen transfer catalyst, such as antimony pentachloride. google.com This process converts the trichloromethyl group into the trifluoromethyl group while the benzoyl chloride moiety is already in place.

Key parameters for optimization in industrial-scale manufacturing include:

Raw Material Cost and Availability : The choice of starting material is critical. For example, some processes start from toluene (B28343) or methylbenzene, proceeding through chlorination steps before the final conversion. google.compatsnap.com

Reaction Conditions : Temperature and pressure are carefully controlled to maximize yield and minimize side reactions. In the fluorination of 4-trichloromethylbenzoyl chloride, the reaction is typically conducted at temperatures between 0°C and 100°C. google.com

Catalyst Efficiency : The selection and recycling of catalysts are crucial for reducing costs.

Process Control : In large reactors, parameters such as reactant feed rates and heat removal are critical for safety and consistency. Reactive distillation, where the reaction and purification occur in the same unit, is an advanced technique used to improve efficiency. patsnap.com

Purification : Fractional distillation is a common method for purifying the final product to the high degree required for pharmaceutical and agrochemical applications. google.com

Purity Assessment and Characterization in Synthetic Studies

The identity and purity of synthesized this compound must be rigorously confirmed. A suite of analytical techniques is employed for this purpose, both in research and industrial quality control. A purity of >97% as determined by Gas Chromatography (GC) is common for commercial grades. sigmaaldrich.com

The primary methods for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Provides information on the number and environment of hydrogen atoms, confirming the aromatic proton pattern.

¹³C NMR : Used to identify all unique carbon atoms in the molecule, including the carbonyl carbon and the trifluoromethyl carbon. nih.gov

¹⁹F NMR : This is a crucial technique for fluorinated compounds, providing a distinct signal for the -CF₃ group and confirming its presence. nih.govrsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. A strong absorption band in the region of 1770-1815 cm⁻¹ is characteristic of the acid chloride carbonyl (C=O) stretch, providing clear evidence of the product's formation. nist.gov

Mass Spectrometry (MS) : Typically coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint to confirm the structure. nih.govrsc.org

Gas Chromatography (GC) : GC is the primary method for determining the purity of the compound by separating it from any starting materials, solvents, or byproducts. sigmaaldrich.com

| Technique | Purpose | Expected Observations/Data |

|---|---|---|

| ¹H NMR | Structural confirmation (proton framework) | Signals in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the disubstituted benzene (B151609) ring. rsc.org |

| ¹³C NMR | Structural confirmation (carbon skeleton) | Signals for aromatic carbons, the carbonyl carbon (~168 ppm), and the quartet signal for the CF₃ carbon. nih.gov |

| ¹⁹F NMR | Confirmation of trifluoromethyl group | A singlet peak around -63 ppm, characteristic of the CF₃ group. nih.govrsc.org |

| IR Spectroscopy | Functional group identification | Strong C=O stretch for the acyl chloride group (approx. 1770-1815 cm⁻¹). nist.gov |

| Mass Spectrometry (MS) | Molecular weight and structural confirmation | A molecular ion peak corresponding to the molecular weight (208.56 g/mol) and a characteristic fragmentation pattern. nih.govnist.gov |

| Gas Chromatography (GC) | Purity assessment | A major peak corresponding to the product, with purity typically calculated as the area percentage of this peak. sigmaaldrich.com |

Reaction Mechanisms and Reactivity Studies of 4 Trifluoromethyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary reaction pathway for 4-(trifluoromethyl)benzoyl chloride is nucleophilic acyl substitution. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product. The electron-withdrawing nature of the trifluoromethyl group at the para position enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Reaction with Amines to Form Amides

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted 4-(trifluoromethyl)benzamides. This reaction, a type of aminolysis, proceeds via the nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable amide product and hydrogen chloride.

Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct, which would otherwise react with the amine starting material to form an unreactive ammonium (B1175870) salt. The reaction is often vigorous and may require cooling.

General Reaction Scheme: CF₃C₆H₄COCl + RNH₂ → CF₃C₆H₄CONHR + HCl

The use of different amines allows for the synthesis of a diverse range of amides. For instance, reaction with aniline (B41778) produces N-phenyl-4-(trifluoromethyl)benzamide, while reaction with benzylamine (B48309) yields N-benzyl-4-(trifluoromethyl)benzamide.

Reaction with Alcohols to Form Esters

This compound readily reacts with alcohols in a process known as alcoholysis to form the corresponding esters. This is another example of a nucleophilic acyl substitution reaction. The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the chloride ion and a proton from the alcohol results in the formation of the ester.

Similar to the reaction with amines, a base is often added to scavenge the HCl produced. The reaction rate is influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols due to less steric hindrance.

General Reaction Scheme: CF₃C₆H₄COCl + R'OH → CF₃C₆H₄COOR' + HCl

Studies on the alcoholysis of substituted benzoyl chlorides have shown that the reaction kinetics are pseudo-first-order when the alcohol is used in excess. uni.edu The presence of an electron-withdrawing group like trifluoromethyl is expected to increase the rate of alcoholysis compared to unsubstituted benzoyl chloride due to the enhanced electrophilicity of the carbonyl carbon.

Reaction with Thiols to Form Thioesters

The reaction of this compound with thiols (mercaptans) yields thioesters. This reaction follows the same nucleophilic acyl substitution pathway, with the sulfur atom of the thiol acting as the nucleophile. The greater nucleophilicity of sulfur compared to oxygen generally leads to a facile reaction. A base is also typically employed in this reaction to neutralize the hydrogen chloride byproduct.

General Reaction Scheme: CF₃C₆H₄COCl + R''SH → CF₃C₆H₄COSR'' + HCl

The synthesis of trifluoromethylated thioesters is of interest due to their unique chemical properties and potential applications. The reaction provides a direct method for introducing the 4-(trifluoromethyl)benzoyl group onto a sulfur-containing molecule.

Hydrolysis Kinetics and Mechanism

The hydrolysis of this compound, the reaction with water to form 4-(trifluoromethyl)benzoic acid and hydrochloric acid, is a fundamental process that has been the subject of kinetic studies. These studies provide insight into the reaction mechanism and the factors that influence it. The reaction generally proceeds through a nucleophilic acyl substitution mechanism where water is the nucleophile.

General Reaction Scheme: CF₃C₆H₄COCl + H₂O → CF₃C₆H₄COOH + HCl

The rate of hydrolysis is significantly affected by the solvent system, temperature, and the presence of additives such as micelles or ionic liquids.

Influence of Solvent Systems and Micellar Environments

The kinetics of the hydrolysis of this compound have been investigated in different media. A study explored its hydrolysis in reverse micelles (RMs) formed by the ionic liquid-surfactant 1-butyl-3-methylimidazolium 1,4-bis-2-ethylhexylsulfosuccinate (bmim-AOT) and compared it to RMs made from sodium 1,4-bis-2-ethylhexylsulfosuccinate (Na-AOT). acs.org The external nonpolar solvents used were n-heptane, isopropyl myristate (IPM), and methyl laurate (ML). acs.org

The results indicated that the nature of the counterion (bmim⁺ vs. Na⁺) and the external solvent significantly alters the reaction rates. acs.org In bmim-AOT RMs, the bmim⁺ cation is positioned between the surfactant molecules, which influences the stability of the reaction intermediates. acs.org When IPM was used as the external solvent, the interfacial water molecules exhibited greater nucleophilicity due to higher penetration of IPM into the interface, affecting the reaction rate. acs.org

The study suggests that for this compound (CF₃), which hydrolyzes through an associative mechanism, the rate is slower in bmim-AOT RMs compared to Na-AOT RMs. This is attributed to the bmim⁺ cation hindering the formation of the charged transition state. acs.org

| Solvent System | Observation | Reference |

| bmim-AOT RMs | Slower hydrolysis rate compared to Na-AOT RMs. | acs.org |

| Na-AOT RMs with IPM | Higher interfacial water nucleophilicity. | acs.org |

Impact of Ionic Liquids on Reaction Rates and Mechanisms

The use of an ionic liquid-based surfactant, bmim-AOT, to form reverse micelles directly demonstrates the impact of ionic liquids on the hydrolysis of this compound. acs.org The study revealed that replacing the sodium counterion with the 1-butyl-3-methylimidazolium cation alters both the reaction rates and the mechanism. acs.org

The bmim⁺ cation's location within the micellar interface affects the stability of the intermediates formed during hydrolysis. acs.org For substrates like this compound that react via an associative pathway, the presence of the bulky organic cation near the reaction site can sterically or electrostatically influence the approach of the water nucleophile and the stability of the tetrahedral intermediate. The findings highlight that the reaction environment at the nanoscale, as modulated by ionic liquids, plays a crucial role in directing the chemical reactivity and mechanism of hydrolysis. acs.org

Coupling Reactions

Suzuki-Miyaura Coupling for Biaryl Compound Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its reagents. nih.gov This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, typically between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.gov

In the context of this compound, while the acyl chloride itself is highly reactive, it can be converted to derivatives suitable for Suzuki-Miyaura coupling. For instance, the corresponding aryl bromides or triflates derived from the benzoyl chloride can serve as effective coupling partners. The synthesis of biaryl analogs, which are crucial scaffolds in medicinal chemistry, often employs this methodology. nih.gov

A general strategy involves the coupling of an aryl boronic acid with an aryl bromide. For example, the reaction of a substituted phenylboronic acid with a brominated derivative conceptually linked to this compound, in the presence of a palladium catalyst such as Pd(OH)₂, can yield complex biaryl structures. nih.gov The reaction conditions are often optimized to achieve high yields, with variables including the choice of base (e.g., potassium phosphate), solvent (e.g., ethanol), and temperature. nih.gov The versatility of this reaction allows for the synthesis of a wide array of biaryl derivatives, including those bearing the trifluoromethyl group, which are of interest for developing new therapeutic agents. nih.govacs.org

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Parameter | Condition |

| Catalyst | Pd(OH)₂ |

| Base | Potassium Phosphate |

| Solvent | Ethanol |

| Temperature | 65 °C |

This table represents a set of conditions that have been successfully used for Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. nih.gov

The ability to perform these couplings on complex and densely functionalized molecules further underscores the utility of the Suzuki-Miyaura reaction in synthetic campaigns. acs.org

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. mdpi.commasterorganicchemistry.com The reaction typically involves an acyl halide, such as this compound, and a Lewis acid catalyst, like aluminum chloride (AlCl₃), which activates the acyl halide for electrophilic attack by the aromatic substrate. mdpi.commasterorganicchemistry.com

The reaction with this compound proceeds via the formation of a highly electrophilic acylium ion, facilitated by the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements, leading to a single, predictable product. masterorganicchemistry.com

The general mechanism can be outlined as follows:

Formation of the acylium ion: The Lewis acid coordinates to the chlorine atom of the this compound, weakening the C-Cl bond and leading to its departure to form a resonance-stabilized acylium ion.

Electrophilic aromatic substitution: The aromatic substrate attacks the electrophilic carbon of the acylium ion, forming a new C-C bond and a resonance-stabilized carbocation intermediate (the sigma complex).

Deprotonation: A base, often the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final ketone product. masterorganicchemistry.com

The reactivity of the aromatic substrate is crucial; electron-rich aromatic compounds are more reactive towards Friedel-Crafts acylation. The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the reaction's efficiency and outcome. mdpi.comfrontiersin.org For instance, strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also serve as effective catalysts, sometimes in conjunction with rare earth triflates, to promote the reaction under solvent-free conditions. mdpi.comsioc-journal.cn

Influence of Trifluoromethyl Group on Electrophilicity and Reactivity

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group that significantly influences the chemical properties of the molecule to which it is attached. In this compound, the -CF₃ group, positioned at the para-position of the benzene (B151609) ring, exerts a strong inductive effect (-I) and a moderate resonance effect (-R).

This strong electron-withdrawing nature has a profound impact on the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety. By pulling electron density away from the aromatic ring and, consequently, from the carbonyl group, the -CF₃ group makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. This enhanced electrophilicity increases the reactivity of this compound in reactions such as Friedel-Crafts acylation and other nucleophilic substitution reactions at the carbonyl carbon.

The trifluoromethyl group's influence extends to the reactivity of the aromatic ring itself. The electron-withdrawing nature of the -CF₃ group deactivates the benzene ring towards electrophilic aromatic substitution reactions. However, in the context of Friedel-Crafts acylation where the benzoyl chloride is the acylating agent, it is the reactivity of the carbonyl group that is of primary importance.

Furthermore, the presence of the trifluoromethyl group can impact the stability of reaction intermediates and transition states. For example, in reactions involving the formation of an acylium ion, the electron-withdrawing -CF₃ group would destabilize the positive charge, but this effect is transmitted through the benzene ring. The primary driver of the reaction is the formation of the highly reactive acylium ion itself.

Computational Chemistry Studies on Reaction Pathways and Intermediates

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting the properties of molecules. For a compound like this compound, computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely employed to study reaction mechanisms, predict molecular geometries, and calculate various spectroscopic and energetic properties. researchgate.netrsc.org DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide detailed information about the reaction pathways involving this compound. rsc.orgajchem-a.com

These calculations can be used to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Calculate the energies of these species to construct a potential energy surface for a given reaction. This helps in determining the activation energies and reaction enthalpies.

Analyze the electronic structure through methods like Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding interactions.

Simulate vibrational spectra (IR and Raman) to aid in the characterization of different species.

Investigate frontier molecular orbitals (HOMO and LUMO) to understand the reactivity and kinetic stability of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. ajchem-a.comthaiscience.info

For instance, DFT calculations can be applied to study the mechanism of a Suzuki-Miyaura coupling or a Friedel-Crafts acylation involving derivatives of this compound, providing insights into the structure and stability of the catalytic species and intermediates. acs.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of different electrostatic potential on the van der Waals surface of a molecule.

Negative regions (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on heteroatoms.

Positive regions (typically colored blue) indicate areas of low electron density or electron deficiency and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms or in regions of positive charge.

Neutral regions (typically colored green) represent areas with an electrostatic potential close to zero.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict and explain the reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

The reactivity of this compound is significantly influenced by the distribution of its frontier orbitals. The presence of the strongly electron-withdrawing trifluoromethyl group at the para position of the benzene ring, coupled with the inductive and resonance effects of the acyl chloride group, dictates the electrophilic nature of the molecule.

The trifluoromethyl group, a powerful electron-withdrawing group, lowers the energy of both the HOMO and LUMO of the benzene ring system. The acyl chloride group is also electron-withdrawing and contains the primary site of nucleophilic attack, the carbonyl carbon. The LUMO of this compound is expected to be centered predominantly on the carbonyl carbon of the acyl chloride group, making it highly susceptible to attack by nucleophiles. The energy of this LUMO is anticipated to be relatively low, signifying a high degree of electrophilicity.

The HOMO, conversely, would be associated with the π-system of the benzene ring and the lone pair electrons on the oxygen and chlorine atoms. The electron-withdrawing nature of the substituents would lead to a lower HOMO energy level, indicating that the molecule is a relatively poor electron donor.

A summary of the expected qualitative effects of the substituents on the frontier molecular orbitals of this compound is presented in the table below.

| Molecular Orbital | Expected Location | Influence of Substituents (-CF₃, -COCl) | Implication for Reactivity |

| HOMO | π-system of the benzene ring, lone pairs on O and Cl atoms | Energy is lowered due to strong electron-withdrawing effects. | Reduced nucleophilicity; the molecule is a poor electron donor. |

| LUMO | Primarily centered on the carbonyl carbon of the acyl chloride group. | Energy is significantly lowered, increasing its acceptor character. | Highly electrophilic carbonyl carbon, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Expected to be substantial, indicating kinetic stability. | While stable, the low-lying LUMO dictates its reactivity towards nucleophiles. |

Applications of 4 Trifluoromethyl Benzoyl Chloride in Medicinal Chemistry Research

Development of Pharmaceutical Intermediates

4-(Trifluoromethyl)benzoyl chloride is a versatile reagent in the synthesis of more complex molecules destined for pharmaceutical use. bldpharm.comscbt.com Its role as a pharmaceutical intermediate is well-established, facilitating the introduction of the 4-(trifluoromethyl)benzoyl moiety into a variety of molecular scaffolds. bldpharm.com The compound's reactivity as an acyl chloride allows it to readily participate in reactions to form esters and amides, which are common linkages in drug molecules. prepchem.com For instance, it can be used to prepare 4-(trifluoromethyl)benzohydrazide, a key precursor for various biologically active hydrazone derivatives. nih.gov The synthesis of this compound itself is typically achieved by reacting 4-(trifluoromethyl)benzoic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. prepchem.com

Design and Synthesis of Novel Therapeutic Agents

The 4-(trifluoromethyl)phenyl group is a key pharmacophore in a number of therapeutic areas. The reactivity of this compound makes it a valuable starting material for the synthesis of new drug candidates.

The trifluoromethyl group is a feature in several anticancer drugs, and this compound is a key component in the synthesis of new experimental agents. nih.gov

Research has demonstrated the synthesis of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govsigmaaldrich.combenzothiazinium chloride, a compound that has shown significant antiproliferative activity against pancreatic cancer cell lines. This agent was synthesized using 4-(trifluoromethyl)aniline, a close derivative of this compound. The resulting compound, with IC50 values of 0.051 µM against BxPC-3 and 0.066 µM against Panc-1 human pancreatic cancer cell lines, was found to be more potent than the established chemotherapy drugs doxorubicin (B1662922) and gemcitabine (B846) in this context. nih.gov

In another study, a series of fully-substituted 4-(trifluoromethyl)isoxazoles were designed and synthesized. Among them, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole exhibited potent anticancer activity against the human breast cancer cell line MCF-7, with an IC50 value of 2.63 μM. This was a significant improvement compared to its non-trifluoromethylated analog, highlighting the positive impact of the -CF3 group on cytotoxicity. nih.gov

Further research into thiazolo[4,5-d]pyrimidine (B1250722) derivatives led to the synthesis of new compounds with a trifluoromethyl group at the 5-position. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione, was selected by the National Cancer Institute (NCI) for further screening due to its promising anticancer activity. nih.gov

Table 1: Anticancer Activity of Selected Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govsigmaaldrich.combenzothiazinium chloride | BxPC-3 (Pancreatic) | 0.051 | nih.gov |

| 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govsigmaaldrich.combenzothiazinium chloride | Panc-1 (Pancreatic) | 0.066 | nih.gov |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | nih.gov |

The 4-(trifluoromethyl)phenyl motif is also explored in the development of new antimicrobial agents. While direct synthesis from this compound is not always the primary route described, the resulting active compounds bear the signature of this important chemical group.

Novel chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been synthesized and evaluated for their antibacterial and antifungal activity. One such compound, (E)-3-(furan-2″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one, was synthesized from 4'-trifluoromethyl acetophenone. This class of compounds showed activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov

In another study, benzoxazole (B165842) derivatives were synthesized, including N-(2-(Pyridin-3-yl)benzo[d]oxazol-5-yl)-4-(trifluoromethyl)benzamide. This compound was synthesized by reacting the parent amine with this compound and showed potential as an antifungal agent. mdpi.com

Furthermore, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have been designed and synthesized, demonstrating significant antifungal activities against various strains of Botrytis cinerea. nih.gov

Table 2: Antimicrobial Activity of Selected Compounds

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethylated Chalcones | Bacteria and Fungi | Showed broad-spectrum antimicrobial activity. | nih.gov |

| Benzoxazole Derivatives | Fungi | Synthesized using this compound, showing antifungal potential. | mdpi.com |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives | Botrytis cinerea | Exhibited significant antifungal activities. | nih.gov |

Derivatives of this compound have shown significant promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.

A series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, synthesized from a derivative of this compound, were identified as dual inhibitors of both AChE and BuChE. The IC50 values for AChE inhibition ranged from 27.0 to 106.8 μM, and for BuChE, from 58.0 to 277.5 μM. Notably, the most potent and selective AChE inhibitors were the N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides. nih.gov

Further investigation into hydrazones derived from 4-(trifluoromethyl)benzohydrazide revealed dual inhibition of both cholinesterase enzymes, with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE. The majority of these compounds were more potent inhibitors of AChE. nih.gov For example, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was identified as the strongest AChE inhibitor in the series. nih.gov

Table 3: Cholinesterase Inhibitory Activity of this compound Derivatives

| Compound Class | Enzyme | IC50 Range (μM) | Reference |

|---|---|---|---|

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0 - 106.8 | nih.gov |

| BuChE | 58.0 - 277.5 | nih.gov | |

| Hydrazones of 4-(trifluoromethyl)benzohydrazide | AChE | 46.8 - 137.7 | nih.gov |

| BuChE | 19.1 - 881.1 | nih.gov |

The 4-(trifluoromethyl)phenyl group is also being incorporated into the design of novel anti-inflammatory agents. For instance, research on new, safer non-steroidal anti-inflammatory drugs (NSAIDs) has involved the synthesis of ibuprofen (B1674241) derivatives. In one study, ibuprofen was converted to its acid chloride, which was then reacted with other molecules to create new compounds with potential anti-inflammatory activity. ekb.eg While this specific study did not use this compound directly, the strategies for creating amide and ester linkages are relevant to its potential applications.

In another line of research, novel imidazole (B134444) derivatives were synthesized and evaluated for their in vitro p38 MAP kinase anti-inflammatory inhibitory activity. One of the key starting materials was 4-(trifluoromethyl)-1H-imidazole. The synthesized compounds showed promising anti-inflammatory activity, with one compound exhibiting an IC50 value of 403.57 ± 6.35 nM for p38 MAP kinase inhibition. nih.gov

The fight against tuberculosis has also benefited from the incorporation of the trifluoromethyl group into new drug candidates. A study focused on the synthesis and evaluation of substituted 2-trifluoromethyl-4-quinolinylhydrazone analogs as potential inhibitors of Mycobacterium tuberculosis. These compounds, derived from a trifluoromethylated quinoline (B57606) structure, showed promising activity. Thirteen of the synthesized compounds were active against a sensitive strain of M. tuberculosis, with six of them having a Minimum Inhibitory Concentration (MIC) of around 7-8 μM. These same compounds were also active against a resistant strain. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For derivatives of this compound, these studies often focus on modifications of the amide linkage and substitutions on the other aromatic ring.

In a study of N-benzoyl-2-hydroxybenzamides as antiprotozoal agents, a series of analogues were synthesized to explore their activity against various parasites. nih.gov While not directly employing the 4-trifluoromethyl substitution in all tested compounds, the research highlights the importance of the benzoyl group's substitution pattern. For instance, compound 1r in the series, which featured a different substitution, was found to have activity 21-fold superior to the standard antimalarial drug chloroquine (B1663885) against the K1 P. falciparum isolate. nih.gov This type of study underscores the methodological approach where the 4-trifluoromethylphenyl group, introduced via this compound, can be a critical component in optimizing biological activity. The electronic and steric properties of the trifluoromethyl group can significantly influence how the molecule interacts with its biological target. nih.gov

A series of N-aryl-3-trifluoromethyl pyrido[1,2-a]benzimidazoles were identified as having potent in vitro activities against multiple stages of the Plasmodium parasite. nih.gov This highlights the importance of the trifluoromethyl group in achieving this broad activity profile.

Table 1: SAR Data of Selected Antiprotozoal N-benzoyl-2-hydroxybenzamides nih.gov

| Compound | R-group on benzoyl moiety | IC50 vs. P. falciparum (K1) (µM) |

| 1a | 4-ethyl | >10 |

| 1d | 4-chloro | 0.23 |

| 1r | 3,4-dichloro | 0.048 |

This table is illustrative of SAR studies on related benzoyl derivatives.

Mechanisms of Biological Action at the Molecular Level

The 4-(trifluoromethyl)phenyl group is a common feature in molecules designed to interact with specific biological targets, such as enzymes and proteins.

The Raf family of serine/threonine-protein kinases (A-Raf, B-Raf, C-Raf) are key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. Consequently, Raf kinases are important targets for cancer therapy.

Several Raf kinase inhibitors incorporate the 4-(trifluoromethyl)phenyl moiety. For example, a patent for benzimidazole (B57391) derivatives as Raf kinase inhibitors describes compounds intended to treat tumors and cancerous cell growth. nih.gov The synthesis of these inhibitors can involve the use of precursors derived from this compound to introduce the key trifluoromethylphenyl group. This group often plays a crucial role in the binding of the inhibitor to the kinase's active site. In one example, a derivative containing a trifluoromethyl group showed selective inhibition of B-Raf and B-RafV600E over C-Raf. nih.gov

Table 2: Activity of a Selective B-Raf Inhibitor nih.gov

| Kinase | IC50 (nM) |

| B-Raf | 57 |

| B-RafV600E | 51 |

| C-Raf | 1000 |

| VEGFR2 | 7.0 |

| EGFR | 73 |

The trifluoromethyl group can significantly enhance interactions between a small molecule and a protein target. Its introduction into a ligand can lead to favorable multipolar interactions with the protein backbone. For example, the substitution of a propyl group with a trifluoroethyl group in a series of menin-MLL inhibitors resulted in a substantial 10-fold increase in activity. This was attributed to the formation of close-contact multipolar interactions between the trifluoromethyl group and the protein. While not directly involving this compound, this research illustrates the principle of how the trifluoromethyl group can be strategically used to enhance protein-ligand binding affinity, a key consideration in the design of derivatives from this starting material.

Pharmacokinetic and Pharmacodynamic Enhancements through Trifluoromethylation

The incorporation of trifluoromethyl groups into drug candidates is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties.

The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. nih.govnih.gov While trifluorination can strongly enhance lipophilicity, the effect is dependent on the position of the group within the molecule. nih.gov

Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. nih.gov This increased metabolic stability means that drugs containing this group can have a longer half-life in the body, requiring less frequent administration. The presence of a trifluoromethyl group can also block metabolically labile sites on a molecule, preventing enzymatic degradation. For instance, in molecules with two chemically similar aromatic rings, one of which is substituted with a trifluoromethyl group, metabolic hydroxylation tends to occur on the unsubstituted ring due to the deactivating effect of the CF3 group.

Bioconjugation Applications

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined properties. While direct bioconjugation with this compound is harsh for most biological applications due to the reactivity of the acyl chloride, derivatives of it can be used to create bioconjugates. For example, a molecule synthesized from this compound could be further functionalized with a group suitable for bioconjugation, such as a maleimide (B117702) or an azide. These bioconjugates can be used for targeted drug delivery, where a cytotoxic agent is linked to a targeting moiety like an antibody or peptide that directs it to cancer cells. nih.gov

Applications of 4 Trifluoromethyl Benzoyl Chloride in Agrochemical Research

Synthesis of Herbicides and Insecticides

4-(Trifluoromethyl)benzoyl chloride serves as a key intermediate in the synthesis of a variety of herbicides and insecticides. Its reactive acyl chloride group readily participates in acylation reactions, allowing for its incorporation into diverse molecular scaffolds.

One notable class of insecticides synthesized using derivatives of benzoyl chloride are the benzoylphenylureas . These compounds act as insect growth regulators by inhibiting chitin (B13524) synthesis, a crucial component of the insect exoskeleton. ubaya.ac.id Research has demonstrated the synthesis of various benzoylurea (B1208200) derivatives, and while not all examples explicitly start from the trifluoromethylated version, the general synthetic pathway involves the reaction of a substituted benzoyl chloride with a corresponding aniline (B41778). mdpi.comfao.org The inclusion of the 4-(trifluoromethyl)benzoyl moiety in these structures is a strategy employed to enhance their insecticidal potency.

In the realm of herbicides, the trifluoromethyl group is a common feature in many active ingredients. For instance, trifluoromethyl-substituted pyridine (B92270) derivatives have been developed as effective herbicides. nih.gov While direct synthesis from this compound is not always the primary route for all such herbicides, the underlying principle of leveraging the -CF3 group's properties is a cornerstone of their design. The synthesis of some herbicidal compounds involves the use of trifluoromethyl-containing building blocks in cyclocondensation reactions. nih.gov

Development of Pesticides and Fungicides

The application of this compound extends to the development of a broad range of pesticides and fungicides. The introduction of the trifluoromethylphenyl group can lead to compounds with improved fungicidal activity.

For example, research into novel strobilurin fungicides has explored the incorporation of bis(trifluoromethyl)phenyl-based moieties. These synthetic analogues have shown high efficacy against various fungal pathogens. nih.govgoogle.com The synthesis of these complex molecules often involves the reaction of a strobilurin pharmacophore with a derivative containing the trifluoromethylphenyl group. While the initial synthesis may not directly involve this compound, its derivatives are key components. For instance, Trifloxystrobin, a prominent strobilurin fungicide, contains a trifluoromethylphenyl group, highlighting the importance of this structural feature in modern fungicide design. nih.gov

Furthermore, the development of other fungicidal compounds, such as those containing a 3,4-dichloroisothiazolocoumarin scaffold, has also benefited from the inclusion of strobilurin-type structures which can feature trifluoromethylphenyl groups. nih.gov

Enhancement of Efficacy and Selectivity of Agrochemicals

A primary driver for the use of this compound in agrochemical synthesis is the significant enhancement in efficacy and selectivity observed in the resulting products. The trifluoromethyl group exerts a profound influence on the molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target sites. nih.govresearchgate.net

Moreover, the presence of the 4-(trifluoromethyl)benzoyl moiety can lead to more specific interactions with the target enzyme or receptor in the pest, while having minimal impact on non-target organisms. This enhanced selectivity is a crucial aspect of modern pesticide development, aiming to reduce the environmental impact and improve the safety profile of crop protection products. For example, in some herbicides, the trifluoromethyl group contributes to the molecule's ability to selectively control weeds without causing significant harm to the desired crop. nih.gov Molecular docking studies on some benzoylurea derivatives have suggested that the trifluoromethyl group can contribute to stronger binding interactions with the target protein.

The table below lists some of the agrochemical classes and compounds where the 4-(trifluoromethyl)benzoyl moiety or its derivatives play a crucial role.

| Agrochemical Class | Specific Compound Example(s) | Role of 4-(Trifluoromethyl)benzoyl Moiety |

| Insecticides | Benzoylphenylureas | Enhances insecticidal activity by contributing to the overall molecular properties required for chitin synthesis inhibition. ubaya.ac.id |

| Herbicides | Trifluoromethyl-substituted pyridines | Contributes to herbicidal efficacy and selectivity. nih.gov |

| Fungicides | Strobilurins (e.g., Trifloxystrobin) | Forms a key part of the molecular structure, contributing to high fungicidal activity. nih.gov |

Applications of 4 Trifluoromethyl Benzoyl Chloride in Materials Science and Polymer Chemistry Research

Development of Advanced Materials and Specialty Chemicals

As a reactive acyl chloride, 4-(trifluoromethyl)benzoyl chloride serves as a fundamental building block in the synthesis of complex organic molecules and specialty chemicals. The incorporation of the trifluoromethyl group is a well-established strategy for modifying the electronic and physical properties of a material. The -CF3 group is known for its high electronegativity, chemical inertness, and steric bulk, which can significantly alter the performance of the final product.

In the realm of advanced materials, this compound is used in the preparation of fluorinated poly(amide-imide)s and other high-performance polymers. researchgate.net The solubility and processing characteristics of these polymers can be improved by the strategic placement of fluorinated substituents, making them more suitable for specialized industrial applications. researchgate.net The ability to precisely engineer molecular architecture using building blocks like this compound is crucial for creating materials tailored for the electronics, aerospace, and chemical industries.

Enhancement of Polymer and Coating Performance

The performance of polymers and coatings can be significantly enhanced by incorporating this compound into their structure. The benzoyl chloride group can react with various functional groups, such as amines and alcohols, to form stable amide or ester linkages, respectively. This reactivity is utilized to graft the trifluoromethylphenyl moiety onto polymer backbones or surfaces.

This modification can lead to several performance improvements:

Improved Interfacial Adhesion: In composite materials, treating reinforcing fibers with acyl chlorides can enhance their compatibility and adhesion with a polymer matrix, leading to better mechanical properties.

Enhanced Hydrophobicity: The trifluoromethyl group is highly hydrophobic. Introducing it onto the surface of a material can significantly increase its water repellency, which is a desirable characteristic for protective coatings and membranes.

Antifouling Properties: Surfaces modified with fluorinated groups, often in conjunction with moieties like oligoethylene glycol, have been shown to resist the adhesion of biological organisms, a critical property for marine applications and medical devices. nsf.gov

Research into aromatic polyamides has demonstrated that the properties of the final polymer can be finely tuned through the selection of monomers, including functionalized benzoyl chlorides, to create materials with specific characteristics for advanced applications like antifouling coatings. nsf.gov

Creation of Materials with Enhanced Thermal Resistance and Chemical Durability

One of the most significant advantages of incorporating the trifluoromethyl group into a polymer's structure is the enhancement of its thermal and chemical stability. Aromatic polyamides, such as aramids, are renowned for their high strength and thermal resistance. scirp.org The introduction of -CF3 groups can further elevate these properties. nih.gov

The C-F bond is exceptionally strong, and the -CF3 group is chemically very stable. When integrated into a polymer backbone, it can:

Increase Glass Transition Temperature (Tg): The bulky and rigid nature of the trifluoromethyl-substituted phenyl ring can restrict the rotational freedom of polymer chains, leading to a higher glass transition temperature.

Improve Chemical Resistance: The chemical inertness of the fluorinated group helps protect the polymer from degradation by solvents and corrosive chemicals.

High-performance fluorinated polyimides and polyamides synthesized from trifluoromethyl-containing monomers are sought after for applications in harsh environments, including aerospace components and advanced electronics. scirp.orgresearchgate.net

Utilization in Liquid Crystal (LC) Building Blocks

This compound is a valuable building block for the synthesis of liquid crystals, particularly for ester-containing mesogens. mdpi.com In the design of liquid crystalline materials, the molecular structure—comprising a rigid core, flexible terminal chains, and linking groups—dictates the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. mdpi.com

The 4-(trifluoromethyl)phenyl group can be introduced as a terminal unit by reacting the acyl chloride with a suitable hydroxy-functionalized mesogenic core. mdpi.com The role of the terminal -CF3 group is significant:

Polarity Modification: The trifluoromethyl group is a strong polar substituent. This polarity influences the intermolecular interactions, which are fundamental to the formation and stability of liquid crystal phases.

Mesophase Behavior: The size and polarity of the terminal group can affect the clearing temperature (the transition from a liquid crystal phase to an isotropic liquid) and the type of mesophase exhibited. mdpi.com For instance, research on Schiff base/ester liquid crystals has shown that terminal polar groups have a pronounced effect on mesophase stability. mdpi.com

The synthesis of four-ring ester liquid crystals has demonstrated that such compounds can exhibit broad temperature ranges for useful antiferroelectric phases, making them suitable as components in complex liquid crystal mixtures for display applications. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification of 4 Trifluoromethyl Benzoyl Chloride and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(Trifluoromethyl)benzoyl chloride and its derivatives. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR spectra of this compound typically exhibit signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons provide information about their positions on the benzene (B151609) ring relative to the trifluoromethyl and benzoyl chloride groups. For instance, in a CDCl₃ solvent, the aromatic protons of related trifluoromethyl-substituted benzoyl chlorides appear at distinct chemical shifts. For 3-(Trifluoromethyl)benzoyl chloride, the protons resonate at approximately 8.36, 8.32, 7.95, and 7.71 ppm. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The chemical shift of the carbonyl carbon is particularly characteristic of acyl chlorides.

¹⁹F NMR is especially valuable for compounds containing fluorine, such as this compound. It provides a direct probe of the trifluoromethyl group. A single sharp signal is typically observed in the ¹⁹F NMR spectrum, and its chemical shift is indicative of the electronic environment around the CF₃ group. For example, in a derivative, 4-cyano-3-(trifluoromethyl)phenylboronic acid, the ¹⁹F NMR signal appears at -68.3 ppm in CDCl₃. rsc.org

| Nucleus | Typical Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | 7.5 - 8.5 | Aromatic proton environment and coupling |

| ¹³C | 120 - 170 | Carbon skeleton, carbonyl group presence |

| ¹⁹F | -60 to -70 | Presence and electronic environment of the CF₃ group |

This table provides typical chemical shift ranges and is for illustrative purposes. Actual values can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. nih.gov

Key characteristic absorption bands for this compound include:

C=O Stretch: A strong, sharp absorption band typically appears in the region of 1750-1800 cm⁻¹, which is characteristic of the carbonyl group in an acyl chloride.

C-Cl Stretch: The carbon-chlorine stretching vibration is usually observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-F Stretch: Strong absorption bands corresponding to the carbon-fluorine bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Vibrations associated with the aromatic ring are also present, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching vibrations around 1450-1600 cm⁻¹. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1750 - 1800 |

| Carbon-Fluorine (C-F) Stretch | 1100 - 1350 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Carbon-Chlorine (C-Cl) Stretch | 600 - 800 |

This table presents typical wavenumber ranges for the indicated functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further confirm the molecular structure. nih.gov The technique involves irradiating the sample with a monochromatic laser and analyzing the scattered light. rsc.org The resulting Raman spectrum displays shifts in frequency that correspond to the vibrational modes of the molecule. Characteristic Raman shifts for benzoyl chloride and its substituted derivatives have been studied, providing a basis for the analysis of this compound. acs.org

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for determining its purity. These techniques are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used for purity assessment and to quantify impurities. tcichemicals.com In a typical GC analysis, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. A detector at the end of the column measures the concentration of the eluted components. For acyl chlorides, GC methods have been developed to determine purity and identify impurities with high sensitivity. wjpps.com The purity of this compound is often specified as greater than 97.0% as determined by GC. tcichemicals.com

| Parameter | Typical Condition |

| Column | DB-5 or similar non-polar column |

| Injection Volume | 1.0 µL |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) |

This table outlines typical parameters for the GC analysis of similar compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique used for the analysis of this compound and its derivatives. bldpharm.com HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. The separation is achieved by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The components of the sample are separated based on their differential interactions with the stationary phase. jocpr.com

For the analysis of benzoyl chloride and related compounds, reversed-phase HPLC methods are commonly employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention time of the compound can be adjusted by changing the composition of the mobile phase. jocpr.com HPLC can be used to monitor the progress of reactions involving this compound and to determine the enantiomeric excess of chiral derivatives. acs.org